

Spectroscopic Characterization of Homoalanosine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Homoalanosine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Homoalanosine** (L-2-amino-4-nitrosohydroxyaminobutyric acid), a novel amino acid with herbicidal activity. The information presented herein is crucial for its identification, purity assessment, and further investigation in drug development and other scientific applications. The structural elucidation of **Homoalanosine**, first isolated from *Streptomyces galilaeus*, was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1]

Molecular Structure and Properties

Homoalanosine is a non-proteinogenic amino acid with the systematic name L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid. Its structure contains a chiral center at the alpha-carbon, a carboxylic acid group, an amino group, and a unique N-hydroxy-N-nitrosoamino functional group.

Molecular Formula: C₄H₉N₃O₄

Molecular Weight: 163.13 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Homoalanosine**. While the original spectra from the initial isolation and characterization are not publicly available, the data presented here are based on the reported structure and analysis of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data for **Homoalanosine** in a suitable solvent (e.g., D₂O) are presented below.

Table 1: Predicted ¹H NMR Spectral Data for **Homoalanosine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	Triplet	1H	α -CH
~2.1 - 2.3	Multiplet	2H	β -CH ₂
~3.9 - 4.1	Triplet	2H	γ -CH ₂

Table 2: Predicted ¹³C NMR Spectral Data for **Homoalanosine**

Chemical Shift (δ) ppm	Assignment
~175 - 180	C=O (Carboxylic acid)
~55 - 60	α -C
~30 - 35	β -C
~50 - 55	γ -C

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **Homoalanosine** are summarized below.

Table 3: Predicted IR Absorption Bands for **Homoalanosine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (Carboxylic acid)
3100 - 3000	Medium	N-H stretch (Amino group)
2960 - 2850	Medium	C-H stretch (Aliphatic)
~1725	Strong	C=O stretch (Carboxylic acid)
~1630	Medium	N-H bend (Amino group)
~1550	Strong	N=O stretch (Nitroso group)
~1400	Medium	O-H bend (Carboxylic acid)
~1050	Medium	N-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **Homoalanosine**

Parameter	Value
Exact Mass	163.05930578 Da
Monoisotopic Mass	163.05930578 Da

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **Homoalanosine**, adapted from standard procedures for amino acid analysis.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Homoalanosine** in 0.5 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Homoalanosine**.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of finely ground **Homoalanosine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

Objective: To determine the exact mass and confirm the molecular formula of **Homoalanosine**.

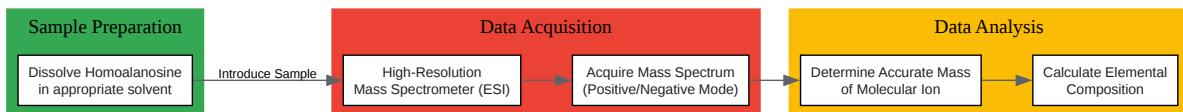
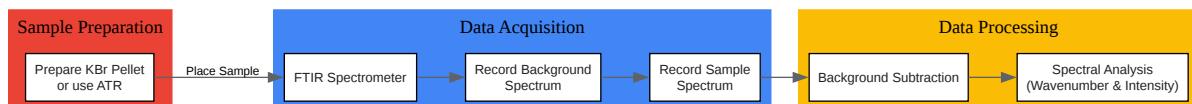
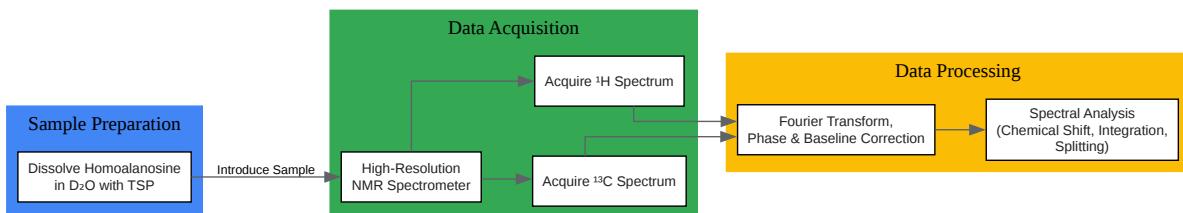
Methodology:

- Sample Preparation: Dissolve a small amount of **Homoalanosine** in a suitable solvent (e.g., water/methanol with 0.1% formic acid) to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive or negative ion mode. For **Homoalanosine**, positive ion mode will likely show the $[\text{M}+\text{H}]^+$ ion, while negative ion mode will show the $[\text{M}-\text{H}]^-$ ion.

- Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition using the instrument's software.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **Homoalanosine**.



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References

- 1. Studies on a new herbicidal antibiotic, homoalanosine - PubMed
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